molecular formula C18H15FN2O3S2 B2949171 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide CAS No. 892032-43-8

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide

Cat. No.: B2949171
CAS No.: 892032-43-8
M. Wt: 390.45
InChI Key: SAHZSNYIVOZHPP-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require heating and stirring to ensure complete conversion of the reactants to the desired thiazole derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the thiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings or the thiazole ring.

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and the attached functional groups can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide is unique due to the presence of both a fluorophenyl group and a methylbenzenesulfonyl group. These functional groups contribute to its distinct chemical properties, such as increased stability, specific binding affinities, and potential biological activities. The combination of these groups in the thiazole framework enhances its versatility and applicability in various research and industrial contexts.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S2/c1-12-2-8-15(9-3-12)26(23,24)11-17(22)21-18-20-16(10-25-18)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHZSNYIVOZHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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